![molecular formula C14H20N4O4 B13431600 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine is a synthetic compound with a complex structure It is a derivative of xanthine, a purine base found in most human body tissues and fluids, and certain plants
Preparation Methods
The synthesis of 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine involves several steps. The primary synthetic route includes the alkylation of 3,7-dimethylxanthine with 4-bromobutyric acid ethyl ester under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound.
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the ethoxycarbonyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the reduction of the ethoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on various biological pathways, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It may be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine can be compared with other xanthine derivatives, such as caffeine, theobromine, and theophylline. These compounds share a similar core structure but differ in their side chains and functional groups, leading to unique properties and applications.
Caffeine: Known for its stimulant effects, caffeine has a methyl group at the 1, 3, and 7 positions.
Theobromine: Found in chocolate, theobromine has a methyl group at the 3 and 7 positions and a hydrogen at the 1 position.
Theophylline: Used in respiratory therapies, theophylline has a methyl group at the 1 and 3 positions and a hydrogen at the 7 position.
The uniqueness of this compound lies in its ethoxycarbonylbutyl side chain, which imparts distinct chemical and biological properties compared to other xanthine derivatives.
Properties
Molecular Formula |
C14H20N4O4 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
ethyl 5-(3,7-dimethyl-2,6-dioxopurin-1-yl)pentanoate |
InChI |
InChI=1S/C14H20N4O4/c1-4-22-10(19)7-5-6-8-18-13(20)11-12(15-9-16(11)2)17(3)14(18)21/h9H,4-8H2,1-3H3 |
InChI Key |
JYPKBIVPQQYTHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


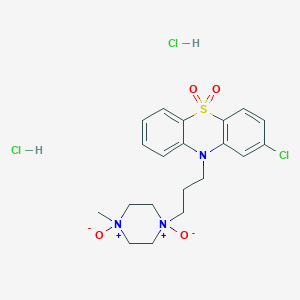

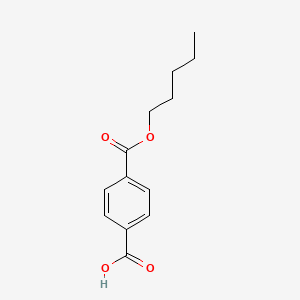

![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
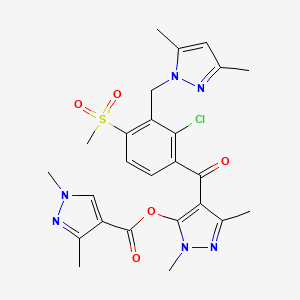
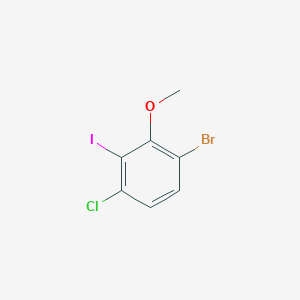
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
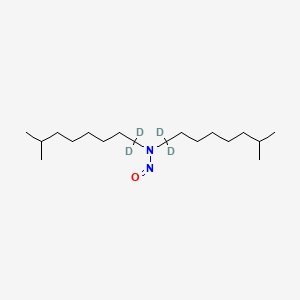
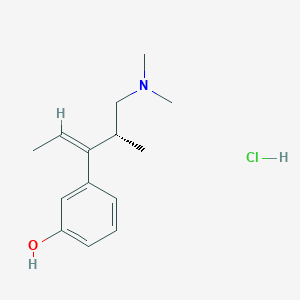
![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
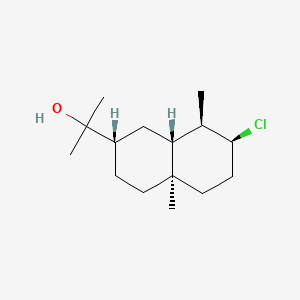
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
